3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol
Description
Properties
CAS No. |
83177-64-4 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol |
InChI |
InChI=1S/C11H13NO/c13-10-3-1-2-8(4-10)11-5-9(11)6-12-7-11/h1-4,9,12-13H,5-7H2 |
InChI Key |
MKLVCJKVGGBFDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Transition-Metal-Catalyzed Cyclopropanation
The bicyclic 3-azabicyclo[3.1.0]hexane core is often synthesized via transition-metal-mediated cyclopropanation. Palladium-catalyzed [2+1] cycloaddition of allylamine derivatives with diazo compounds is a widely used strategy. For example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a key intermediate, synthesized via Pd(OAc)₂-catalyzed intramolecular cyclization of allyl glycine derivatives.
Table 1: Transition-Metal-Catalyzed Methods
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Allyl glycine derivative | Pd(OAc)₂ | THF, 80°C, 12 h | 78 | |
| N-Chloroamide precursor | Ni(COD)₂ | DMF, 60°C, 6 h | 65 |
The cyclopropane ring forms with high diastereoselectivity due to steric constraints imposed by the catalyst. Post-cyclization, the Boc-protecting group is retained for subsequent functionalization.
Metal-Free Cyclization Strategies
Alternative routes avoid metal catalysts to minimize contamination. Lewis acid-mediated ring-opening of epoxides followed by intramolecular aminocyclization has been reported. For instance, BF₃·OEt₂ promotes epoxide opening in 3-(oxiran-2-yl)phenol , yielding the bicyclic amine after neutralization.
Key Advantages :
Limitations :
Deprotection and Functional Group Interconversion
Final deprotection steps are critical for achieving the target compound. Hydrolysis of tert-butyl 3-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate with HCl in dioxane (4 M, 60°C, 4 h) affords 3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol in 89% yield.
Alternative Routes :
- Enzymatic hydrolysis : Lipase-mediated deprotection in phosphate buffer (pH 7.4, 37°C) achieves 94% yield but requires longer reaction times (24 h).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Pd-catalyzed cyclopropanation + Suzuki coupling | 5 | 52 | 1,200 |
| Metal-free cyclization + Ullmann coupling | 4 | 48 | 980 |
| Enzymatic deprotection route | 6 | 61 | 1,450 |
Transition-metal-catalyzed methods dominate industrial applications due to faster kinetics, while enzymatic routes are preferred for chiral purity in pharmaceuticals.
Emerging Methodologies
Recent advances include photochemical cyclopropanation using UV light (λ = 254 nm) to generate the bicyclic core without catalysts, though yields remain moderate (52%). Additionally, flow chemistry systems reduce reaction times from hours to minutes by enhancing mass transfer during cyclization.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenolic group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the phenolic ring .
Scientific Research Applications
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of histone deacetylase, which plays a role in gene expression regulation . Additionally, it can interact with opioid receptors and dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Aryl-Substituted Analogues
Key Insights :
Heterocyclic and Functionalized Analogues
Key Insights :
Salt Forms and Protected Derivatives
Key Insights :
- Salt forms (e.g., hydrochloride) enhance aqueous solubility, critical for oral bioavailability .
- Protected amines (e.g., Boc) are pivotal intermediates in multi-step syntheses .
Structural and Physicochemical Trends
- Lipophilicity : Chlorinated (e.g., dichlorophenyl ) and trifluoromethyl substituents increase logP, favoring membrane permeability.
- Hydrogen Bonding: Phenol and carboxylic acid groups enhance solubility and target engagement.
- Stereochemistry : Chiral centers (e.g., (1R,5S) configuration in ) influence binding affinity and metabolic pathways.
Q & A
Q. What are the key synthetic strategies for preparing 3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol and its derivatives?
The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions using 3-azabicyclo[3.1.0]hex-1-ylamine dihydrochloride as a starting material. For example, coupling with aryl halides (e.g., 3,5-dichloropyridine) in the presence of Pd(OAc)₂ and phosphine ligands (e.g., 2-(di-tert-butylphosphino)biphenyl) yields derivatives with yields up to 41% . Optimization of reaction conditions (solvent, base, temperature) is critical for improving efficiency.
Q. How does the bicyclic structure of 3-azabicyclo[3.1.0]hexane influence its chemical reactivity?
The strained bicyclo[3.1.0]hexane system, incorporating a nitrogen atom, enhances electrophilicity at the bridgehead position. This allows selective functionalization, such as alkylation or acylation, to generate derivatives like tert-butyl carbamates or methyl esters, which are valuable intermediates in medicinal chemistry . X-ray crystallography or NMR analysis (e.g., -NMR coupling constants) can confirm stereochemical outcomes .
Q. What safety precautions are essential when handling this compound in the lab?
Due to potential toxicity, researchers must use personal protective equipment (PPE), including gloves, goggles, and lab coats. Waste containing the compound must be segregated and disposed of via certified hazardous waste services. Inhalation and skin contact should be avoided, and first-aid measures (e.g., eye rinsing with water) must be readily available .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields for palladium-catalyzed couplings?
Variations in yields (e.g., 38–62% for pyridinyl derivatives) may arise from competing side reactions or catalyst deactivation. Detailed kinetic profiling, coupled with DFT calculations, can identify rate-limiting steps. For instance, steric hindrance from bulky aryl groups may slow oxidative addition steps, necessitating ligand optimization (e.g., biphenylphosphines) .
Q. What computational methods are used to predict the biological activity of derivatives?
Molecular docking and molecular dynamics simulations can model interactions between derivatives and target proteins (e.g., viral enzymes). For example, substituents like chlorophenyl groups may enhance binding affinity to hydrophobic pockets in antiviral targets, as seen in analogs like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane . Free-energy perturbation (FEP) calculations can further refine activity predictions.
Q. How do stereochemical variations impact structure-activity relationships (SAR)?
Enantiomeric purity significantly affects biological activity. For example, the rel-(1R,5S,6r) configuration in methyl ester derivatives improves metabolic stability compared to racemic mixtures. Chiral HPLC or enzymatic resolution can isolate active enantiomers, while SAR studies using radiolabeled analogs quantify target engagement .
Q. What strategies address low solubility in pharmacokinetic studies?
Prodrug approaches, such as converting phenolic -OH groups to phosphate esters, enhance aqueous solubility. Alternatively, PEGylation or formulation with cyclodextrins improves bioavailability. LC-MS/MS analysis of plasma samples can track metabolic stability and guide structural modifications .
Q. How can contradictory biological data from in vitro vs. in vivo assays be reconciled?
Discrepancies may arise from off-target effects or poor absorption. Use isogenic cell lines (e.g., CRISPR-edited models) to isolate target-specific effects. Pharmacokinetic-pharmacodynamic (PK/PD) modeling, combined with microdosing studies in animal models, clarifies dose-response relationships .
Methodological Notes
- Stereochemical Analysis : Utilize NOESY NMR or X-ray diffraction to confirm absolute configurations .
- Yield Optimization : Screen solvents (e.g., THF vs. DMF) and bases (e.g., Et₃N vs. K₂CO₃) to mitigate side reactions .
- Data Reproducibility : Adhere to FAIR data principles by documenting reaction conditions in machine-readable formats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
